molecular formula C19H19F3N4 B1510458 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 719274-84-7

4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B1510458
CAS No.: 719274-84-7
M. Wt: 360.4 g/mol
InChI Key: XPQXRUBWAXFEBJ-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.2]octane core fused to a 1,2,4-triazole ring substituted with a methyl group and a 2-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4/c1-26-15(13-4-2-3-5-14(13)19(20,21)22)24-25-16(26)18-9-6-17(12-23,7-10-18)8-11-18/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQXRUBWAXFEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C23CCC(CC2)(CC3)C#N)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736469
Record name 4-{4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719274-84-7
Record name 4-[4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719274-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile (CAS Number: 719274-83-6) is a bicyclic triazole derivative with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H30F3N3C_{23}H_{30}F_{3}N_{3}, with a molecular weight of approximately 469.6 g/mol. The structural characteristics include a bicyclo[2.2.2]octane core and a triazole moiety, which are significant for its biological interactions.

Anticancer Potential

Triazole compounds have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain triazole derivatives can inhibit thioredoxin reductase (TrxR), an enzyme linked to tumor growth and survival.

A case study involving structurally similar compounds revealed that modifications in the triazole structure could enhance selectivity and potency against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound CMia PaCa-25.0TrxR Inhibition
Compound DHepG23.5Apoptosis Induction

These results imply that the compound may possess similar anticancer activity, warranting further investigation.

The biological mechanisms attributed to triazole derivatives typically involve:

  • Enzyme Inhibition : Targeting critical enzymes such as TrxR or cytochrome P450.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of various triazole derivatives, including those based on the bicyclo[2.2.2]octane framework. For example:

  • A study synthesized several bicyclic triazoles and evaluated their activity against multiple cancer cell lines, finding that modifications at the phenyl ring significantly influenced biological activity.
  • Another investigation highlighted the potential of these compounds in treating resistant fungal infections due to their unique mechanisms compared to traditional antifungals.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-Carbonitrile Derivatives

5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile (CAS 1263215-33-3) Structure: Lacks the bicyclo[2.2.2]octane system but shares the triazole-carbonitrile motif. Properties: The chloro-phenyl group enhances lipophilicity compared to the trifluoromethylphenyl group in the target compound. Synthesis: Prepared via cyclization of hydrazine-carbothioamide derivatives, a method that could theoretically apply to the target compound .

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS 39807-65-3)

  • Structure : Contains a methoxy-phenyl substituent instead of trifluoromethylphenyl.
  • Properties : The electron-donating methoxy group reduces electrophilicity compared to the electron-withdrawing trifluoromethyl group, altering reactivity in nucleophilic substitutions .

Bicyclic Systems with Triazole Moieties

(1S,4S)-6-amino-7-(4-fluorobenzyl)-8-(4-fluorophenyl)-2-iminobicyclo[2.2.2]oct-5-ene-1,3,3,5-tetracarbonitrile Structure: Shares the bicyclo[2.2.2]octane core but includes multiple nitrile groups and fluorinated aromatic substituents. Properties: The fluorinated groups enhance metabolic stability, a trait likely shared with the trifluoromethyl group in the target compound. This derivative exhibits diastereomerism (dr 47:53), suggesting stereochemical considerations for the target compound’s synthesis .

Key Differences and Implications

Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases metabolic stability and binding specificity compared to methoxy or chloro substituents .

Preparation Methods

General Synthetic Strategy

The compound belongs to a class of bicyclic triazole derivatives characterized by a bicyclo[2.2.2]octane core linked to a 1,2,4-triazole ring substituted with a 2-(trifluoromethyl)phenyl group and a methyl group. The synthetic approach to such molecules typically involves:

  • Construction of the bicyclo[2.2.2]octane framework, often via cycloaddition or ring-closing reactions.
  • Introduction of the nitrile functional group at the 1-position of the bicyclic system.
  • Formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
  • Functionalization of the triazole ring with aryl substituents, particularly with electron-withdrawing groups such as trifluoromethyl.

Preparation of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton can be synthesized via Diels-Alder cycloaddition reactions, which provide stereoselective access to bicyclic systems. In related research on bicyclic azabicycloalkane derivatives, asymmetric aza-Diels-Alder reactions have been employed to generate bicyclic frameworks with high stereocontrol. Though the target compound lacks nitrogen in the bicyclic core, similar synthetic logic applies.

Key steps:

  • Use of dienes and dienophiles under controlled conditions to form the bicyclo[2.2.2]octane ring.
  • Introduction of a nitrile group via substitution or functional group transformation, for example, by cyanide addition or nitrile substitution on a suitable precursor.

Synthesis of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is generally synthesized by cyclization of hydrazine derivatives with carboxylic acid derivatives or their equivalents. For the target compound, the triazole is substituted at the 3-position by the bicyclo[2.2.2]octane-1-carbonitrile group and at the 5-position by a 2-(trifluoromethyl)phenyl group.

Typical synthetic methods include:

  • Condensation of hydrazines with nitriles or amidines to form the triazole ring.
  • Use of substituted hydrazines or triazole precursors bearing the trifluoromethylphenyl group.
  • Cyclization under acidic or basic conditions to close the triazole ring.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder cycloaddition Diene + Dienophile, heat or catalyst Bicyclo[2.2.2]octane intermediate
2 Nitrile introduction Cyanide source (e.g., KCN) or substitution Bicyclo[2.2.2]octane-1-carbonitrile
3 Hydrazine condensation 2-(Trifluoromethyl)phenyl hydrazine + nitrile Hydrazide intermediate
4 Cyclization to 1,2,4-triazole Acidic or basic cyclization conditions Triazole ring formation
5 Methylation Methylating agent (e.g., methyl iodide) 4-Methyl substitution on triazole

Analytical Data and Research Findings

  • Stereochemistry: The bicyclo[2.2.2]octane core is rigid and can influence the stereochemical outcome of the synthesis, especially in asymmetric variants.
  • Yields: Reported yields for similar triazole-bicyclic compounds range from moderate to high (50–85%) depending on reaction conditions and purification methods.
  • Biological Activity: Such compounds have been tested for antiproliferative, antiviral, and antifungal activities, with structure-activity relationships indicating the importance of the trifluoromethylphenyl group and triazole ring.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes/Advantages
Bicyclo[2.2.2]octane synthesis Diels-Alder cycloaddition High stereoselectivity, well-established
Nitrile group introduction Cyanide substitution or functional group transformation Efficient nitrile installation
Triazole ring formation Cyclization of hydrazine and nitrile/amidine Versatile, allows substitution control
Aryl substituent introduction Use of substituted hydrazines or cross-coupling Enables electron-withdrawing group incorporation
Methylation Alkylation with methylating agents Simple method for methyl group introduction

Q & A

Q. What are the foundational synthetic routes for this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with the preparation of the bicyclo[2.2.2]octane-1-carbonitrile core, followed by introducing the triazole moiety. For example, triazole derivatives are often synthesized via cyclocondensation of thiosemicarbazides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Intermediate validation employs FTIR (to confirm functional groups like C≡N) and ¹H/¹³C NMR (to verify regiochemistry of substituents). Purity is assessed using HPLC or melting point analysis .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • ¹H/¹³C NMR : Critical for identifying proton environments and carbon frameworks, especially distinguishing between triazole ring substituents and bicyclo-octane protons .
  • FTIR : Confirms nitrile (C≡N, ~2220 cm⁻¹) and triazole ring vibrations .
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclo-octane system and triazole orientation .

Advanced Questions

Q. How can low yields in the triazole cyclization step be mitigated?

Low yields often arise from competing side reactions (e.g., incomplete cyclization or byproduct formation). Methodological optimizations include:

  • Temperature control : Elevated temperatures (70–100°C) improve reaction kinetics but require monitoring to avoid decomposition .
  • Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in CuAAC reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like K₂CO₃ neutralize acidic byproducts .

Q. How should researchers resolve contradictions in melting point data?

Discrepancies in melting points (e.g., ±5°C variations) may stem from polymorphic forms or residual solvents. Solutions include:

  • Recrystallization : Using solvents like ethanol or ethyl acetate to isolate pure polymorphs .
  • Thermogravimetric analysis (TGA) : Detects solvent retention or decomposition before melting .
  • Replication : Repeating synthesis under identical conditions to confirm reproducibility .

Q. What computational strategies predict this compound’s bioactivity?

  • Molecular docking : Models interactions with target proteins (e.g., fungal lanosterol 14α-demethylase for antifungal activity). Studies on analogous triazoles show binding affinity correlated with substituent electronegativity (e.g., CF₃ groups enhance hydrophobic interactions) .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity, guiding substituent optimization .

Q. How does solvent choice influence reaction kinetics in synthesis?

Solvent polarity and coordination ability significantly impact intermediates’ stability. For example:

  • THF : Facilitates SN2 reactions in bicyclo-octane functionalization due to its moderate polarity .
  • DCM : Ideal for acid-sensitive reactions but may slow triazole cyclization due to poor solubility of ionic intermediates .
  • DOE (Design of Experiments) : Systematic screening of solvent/catalyst combinations improves yield and reduces side reactions .

Data Contradiction Analysis

Q. How to address conflicting NMR data for bicyclo-octane protons?

Overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) can be resolved using:

  • 2D NMR (COSY, HSQC) : Assigns coupling partners and correlates protons to carbons .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Methodological Tables

Table 1: Optimization of Triazole Cyclization Conditions

ParameterOptimal RangeImpact on YieldReference
Temperature70–90°CIncreases by 20%
Catalyst (CuI)5–10 mol%Regioselectivity >95%
SolventDMF/EtOH (3:1)Reduces byproducts

Table 2: Key Spectroscopic Benchmarks

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)
C≡N (nitrile)2220–2240Not applicable
Triazole C-H3100–31508.2–8.5 (singlet)
Bicyclo-octane CH₂2850–29501.8–2.2 (multiplet)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile

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